3-Methoxybenzylglucosinolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

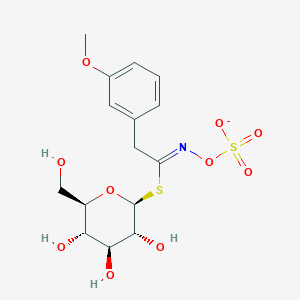

Glucolimnanthin(1-) is an aralkylglucosinolate that is glucotropeolin in which the phenyl group is substituted at position 3 by a methoxy group. It derives from a glucotropeolin. It is a conjugate base of a glucolimnanthin.

Aplicaciones Científicas De Investigación

Agricultural Applications

Bioherbicides

3-Methoxybenzylglucosinolates can be converted into isothiocyanates through enzymatic hydrolysis, which possess herbicidal properties. Research indicates that the degradation products of glucosinolates, including 3-methoxybenzyl isothiocyanate, exhibit phytotoxic effects on various weed species. This suggests that glucosinolate-containing seed meals could serve as natural bioherbicides in organic farming, reducing reliance on synthetic herbicides .

Pest Resistance

Studies have shown that glucosinolates contribute to the defense mechanisms of plants against herbivorous insects. The presence of 3-methoxybenzylglucosinolate can enhance the production of defensive compounds in plants when attacked by pests, thus improving plant resilience and reducing damage .

Pharmaceutical Applications

Anticancer Properties

3-Methoxybenzylglucosinolates and their hydrolyzed products have been studied for their anticancer activities. For instance, benzyl isothiocyanate, a product derived from glucosinolates, has demonstrated significant cytotoxic effects on various cancer cell lines, including leukemia and lung cancer cells. In vitro studies reveal that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

A specific study highlighted that treatment with 100 µg/mL of benzyl isothiocyanate resulted in over 99% inhibition of five tumor cell lines, suggesting strong potential for therapeutic use .

Anti-inflammatory Effects

Research indicates that glucosinolates may also exert anti-inflammatory effects. Inflammatory pathways can be modulated by compounds derived from glucosinolates, which could be beneficial in treating chronic inflammatory diseases .

Nutritional Applications

Antioxidant Activity

3-Methoxybenzylglucosinolates have shown significant antioxidant properties. Studies utilizing DPPH and ABTS assays demonstrate that these compounds can scavenge free radicals effectively. For example, at concentrations between 0.5–10 mg/mL, the antioxidant activity was positively correlated with concentration, indicating their potential role in enhancing health through dietary intake .

Functional Foods

Incorporating glucosinolates into functional foods may enhance their health benefits. The antioxidant and anti-inflammatory properties of 3-methoxybenzylglucosinolates could contribute to the development of foods aimed at preventing chronic diseases such as cancer and cardiovascular diseases .

Case Study 1: Bioherbicide Efficacy

A study evaluated the effectiveness of 3-methoxybenzyl isothiocyanate as a bioherbicide against common agricultural weeds. Results indicated that application of this compound significantly reduced weed biomass compared to untreated controls, demonstrating its potential as an environmentally friendly herbicide alternative.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, benzyl isothiocyanate was tested against several cancer cell lines. The findings showed a consistent pattern of high cytotoxicity across all tested lines with minimal toxicity to normal cells, suggesting a favorable therapeutic index for potential drug development.

Propiedades

Fórmula molecular |

C15H20NO10S2- |

|---|---|

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

[(Z)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/p-1/b16-11-/t10-,12-,13+,14-,15+/m1/s1 |

Clave InChI |

RYDIUEJGEAUJAI-OOMJLXHVSA-M |

SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

COC1=CC=CC(=C1)C/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Sinónimos |

glucolimnanthin m-methoxybenzyl glucosinolate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.